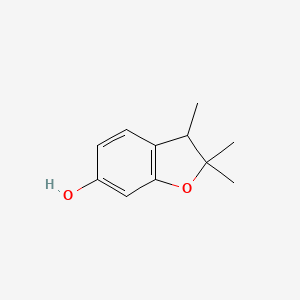

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

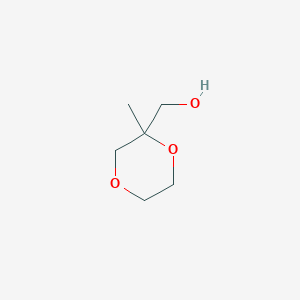

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.22800 .

Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is represented by the InChI code: 1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL include a molecular weight of 178.22800, an exact mass of 178.09900, and a LogP of 2.66670 . The compound is stored at 2-8°C .Scientific Research Applications

Synthesis Techniques

- The [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide has been used to synthesize 3-amino-2,3-dihydrobenzofurans, exhibiting compatibility with various functional groups (Fang et al., 2022).

- Optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans have been synthesized using an organocatalytic approach, showing high substitution diversity (Albrecht et al., 2011).

Antioxidant Properties

- A novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, was isolated from Penicillium citrinum F5, showing significant free radical scavenging activity (Chen et al., 2002).

Chemical Reactions and Properties

- The oxidation of 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-5-ol by alkaline potassium hexacyanoferrate(III) leads to complex mixtures, influenced by the size of the heterocyclic ring (Dean & Orabi, 1983).

- Hypervalent iodine oxidation of flavanones can produce methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates, displaying a high yield and efficiency (Prakash & Tanwar, 1995).

Biocatalytic Synthesis

- A biocatalytic strategy has been reported for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans, providing insights into the reaction mechanism and potential applications in drug development (Vargas et al., 2019).

Synthetic Approaches to Natural Products

- Synthetic approaches to natural products containing the 2,3-dihydrobenzofuran skeleton have been extensively studied, with a focus on strategies employed for the synthesis of various compounds (Chen et al., 2019).

Other Relevant Studies

- Acid-catalyzed or radical-promoted allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives provides a novel synthesis method for 2-(thiomethyl)benzofurans (Gabriele et al., 2010).

- A novel strategy for the synthesis of thermally stable and apoptosis-inducing 2,3-dihydroazetes from alkyl 2-bromoazirine-2-carboxylates or 4-bromo-5-alkoxyisoxazoles has been reported (Smetanin et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2,2,3-trimethyl-3H-1-benzofuran-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFHYFLFJRJJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)O)OC1(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)

![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one](/img/structure/B2474638.png)

![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)

![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)